molecular formula C15H12F2O3 B3145642 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde CAS No. 577968-58-2

3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde

Cat. No.: B3145642
CAS No.: 577968-58-2
M. Wt: 278.25 g/mol
InChI Key: JBVTWVXASGBUGN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde core substituted with a benzyloxy group at the third position and a difluoromethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, benzyl bromide, and difluoromethyl ether.

    Benzylation: The hydroxyl group of 3-hydroxybenzaldehyde is first protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Difluoromethoxylation: The protected intermediate is then subjected to difluoromethoxylation using difluoromethyl ether in the presence of a suitable catalyst.

    Deprotection: Finally, the benzyl protecting group is removed under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid.

    Reduction: 3-(Benzyloxy)-4-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a versatile building block. In pharmaceuticals, its mechanism involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The difluoromethoxy group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

  • 3-(Benzyloxy)-5-(difluoromethoxy)benzaldehyde
  • 3-(Benzyloxy)-4-(trifluoromethoxy)benzaldehyde
  • 3-(Methoxy)-4-(difluoromethoxy)benzaldehyde

Comparison:

  • Structural Differences: The position and type of substituents on the aromatic ring vary among these compounds.
  • Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds.
  • Applications: Each compound may have unique applications based on its structural features and reactivity.

Properties

IUPAC Name

4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVTWVXASGBUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 9 g quantity of 4-difluoromethoxy-3-hydroxy benzaldehyde was dissolved in 180 ml of acetonitrile, and 13.1 g of potassium carbonate and 8.6 ml of benzyl bromide were added. The mixture was stirred at room temperature for 4 hours. After insolubles were removed by filtration, the filtrate was concentrated and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 11.9 g of colorless oily 3-benzyloxy-4-difluoromethoxybenzaldehyde.
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13.1 g
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Synthesis routes and methods II

Procedure details

Potassium carbonate (3.91 g, 28.3 mmol) and benzyl bromide (2.5 mL, 21.1 mmol) were added to a solution of 4-(difluoromethoxy)-3-hydroxybenzaldehyde described in Production Example 19-1 (2.66 g, 14.2 mmol) in acetonitrile (50 mL) at room temperature, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was filtered and then the solvent was evaporated. The resultant residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=9:1-3:2). The target fraction was concentrated under vacuum and then the title compound was quantitatively obtained.
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3.91 g
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2.5 mL
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Example 19-1
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2.66 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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